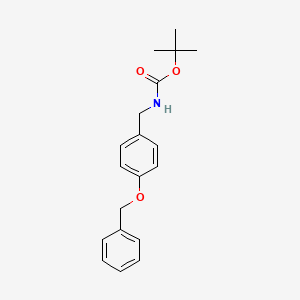

Tert-butyl 4-(benzyloxy)benzylcarbamate

Description

BenchChem offers high-quality Tert-butyl 4-(benzyloxy)benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(benzyloxy)benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-phenylmethoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-13-15-9-11-17(12-10-15)22-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTDKFNNEQOZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)benzylamine tert-butyl carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

4-(Benzyloxy)benzylamine tert-butyl carbamate is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a stable tert-butyloxycarbonyl (Boc) protecting group on the amine and a versatile benzyloxy moiety, renders it an invaluable intermediate for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the core properties, a detailed, field-proven synthesis protocol, in-depth analytical characterization, and a discussion of its strategic applications in the development of novel therapeutic agents.

Introduction: Strategic Importance in Synthesis

In the landscape of drug discovery, the ability to selectively modify molecular scaffolds is paramount. Protecting groups are the cornerstone of this strategy, enabling chemists to orchestrate multi-step syntheses with precision. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its ease of installation and its stability across a wide range of reaction conditions, yet readily cleavable under mild acidic treatment.[1][2]

4-(Benzyloxy)benzylamine tert-butyl carbamate leverages the advantages of the Boc group in a molecule functionalized for further elaboration. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed under hydrogenolysis conditions. This dual protection scheme allows for orthogonal deprotection strategies, a crucial element in the synthesis of complex molecules with multiple functional groups. The benzylamine core is a common motif in a variety of biologically active compounds, making this reagent a valuable starting point for the synthesis of novel pharmaceutical candidates.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe utilization.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 391668-61-4 | [3] |

| Molecular Formula | C₁₉H₂₃NO₃ | Calculated |

| Molecular Weight | 313.39 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not explicitly available in searched literature. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of carbamates |

Safety and Handling

As with any chemical reagent, proper handling of 4-(Benzyloxy)benzylamine tert-butyl carbamate is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS) for the compound and related structures.[3][4]

-

Hazard Identification : May cause skin and eye irritation. May be harmful if swallowed or inhaled.[3]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[3][5]

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3][5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

Synthesis Protocol: Boc Protection of 4-(Benzyloxy)benzylamine

The synthesis of the title compound is a straightforward yet critical procedure involving the protection of the primary amine of 4-(benzyloxy)benzylamine with a tert-butyloxycarbonyl (Boc) group. The following protocol is a robust and scalable method based on established procedures for Boc protection of primary amines.[6][7]

Reaction Scheme

Caption: Boc protection of 4-(benzyloxy)benzylamine.

Step-by-Step Experimental Procedure

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)benzylamine (1.0 eq).

-

Solvent and Base Addition : Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (1.2 eq) to the solution.

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath.

-

Boc Anhydride Addition : To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM dropwise over a period of 30 minutes.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring the Reaction : The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up :

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-(benzyloxy)benzylamine tert-butyl carbamate.[8]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The expected spectral data are based on the analysis of closely related structures and general principles of spectroscopy.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to exhibit characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the benzylic protons of the benzylamine moiety (a doublet around δ 4.2-4.3 ppm), the benzylic protons of the benzyloxy group (a singlet around δ 5.0-5.1 ppm), and the aromatic protons of both phenyl rings (multiplets in the range of δ 6.8-7.5 ppm). The NH proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR : The carbon-13 NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 28 ppm and the carbonyl carbon of the carbamate at approximately δ 156 ppm. The benzylic carbons and the aromatic carbons will appear in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

N-H Stretch : A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C-H Stretch : Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O Stretch : A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.[10]

-

C-O Stretch : Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the carbamate and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected to be observed at m/z 314.4.

Applications in Drug Development

4-(Benzyloxy)benzylamine tert-butyl carbamate is a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. The Boc-protected amine allows for selective reactions at other positions of the molecule, while the benzyloxy group can be deprotected to reveal a phenol for further functionalization.

Role as a Key Intermediate

This compound serves as a precursor to molecules where a substituted benzylamine moiety is a key pharmacophore. The ability to deprotect the amine under acidic conditions allows for subsequent coupling reactions, such as amide bond formation or reductive amination, to build more complex structures.

Deprotection Strategies

The utility of 4-(benzyloxy)benzylamine tert-butyl carbamate is significantly enhanced by the orthogonal nature of its protecting groups.

-

Boc Deprotection : The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in dioxane, leaving the benzyloxy group intact.[12][13]

Caption: Acidic deprotection of the Boc group.

-

Benzyloxy Deprotection : The benzyloxy group can be cleaved via catalytic hydrogenolysis (e.g., using H₂ and Pd/C), which will not affect the Boc group. This unmasks the phenol for further reactions.

Conclusion

4-(Benzyloxy)benzylamine tert-butyl carbamate is a highly valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthetic and deprotection protocols, make it an indispensable tool in the design and synthesis of novel, biologically active compounds. The strategic incorporation of this intermediate can significantly streamline synthetic routes, enabling the efficient construction of complex molecular architectures for the advancement of drug discovery programs.

References

- Kim, J. S., et al. (2004). Synthesis and biological evaluation of novel farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2467-2470.

- Späth, T., & König, B. (2010). A new class of fluorescent amino acids for the labeling of peptides and proteins. Organic & Biomolecular Chemistry, 8(20), 4655-4664.

- Juríček, M., et al. (2011). Exfoliation of graphite into graphene in the presence of a pyrene-functionalized polymer.

- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.

-

Kim, B. H., et al. (2011). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2642. [Link][7]

-

El-Faham, A., & Albericio, F. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 7(4), 863-869. [Link][13]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link][10]

-

Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). Scientific Reports, 14(1), 6543. [Link][2]

Sources

- 1. Boc | BroadPharm [broadpharm.com]

- 2. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

Strategic Sourcing and Application of N-Boc-4-Benzyloxybenzylamine

The following technical guide details the sourcing, synthesis, and application of N-Boc-4-benzyloxybenzylamine (tert-butyl (4-(benzyloxy)benzyl)carbamate), a critical intermediate in medicinal chemistry.

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

N-Boc-4-benzyloxybenzylamine (CAS 391668-61-4 ) serves as a high-value bifunctional building block. Its utility lies in its orthogonal protection scheme : the acid-labile Boc group protects the amine, while the hydrogenolysis-labile benzyl ether protects the phenol. This duality allows researchers to selectively manipulate either end of the molecule, making it indispensable for synthesizing peptidomimetics, PROTAC linkers, and complex heterocycles.

This guide moves beyond simple catalog listings to provide a decision-making framework for sourcing, synthesizing, and validating this compound to pharmaceutical standards.

Chemical Identity & Specifications

Before sourcing, verify the compound against these critical identifiers to avoid confusion with aniline derivatives (e.g., N-Boc-4-benzyloxyaniline).

| Attribute | Specification |

| Chemical Name | tert-Butyl (4-(benzyloxy)benzyl)carbamate |

| CAS Number | 391668-61-4 |

| Molecular Formula | C₁₉H₂₃NO₃ |

| Molecular Weight | 313.40 g/mol |

| Structure | Boc-NH-CH₂-Ph-O-Bn |

| Appearance | White to off-white crystalline solid |

| Melting Point | 105–108 °C (typical range) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Strategic Sourcing: Make vs. Buy Analysis

For discovery chemistry (<10g), purchasing is recommended. For process development (>100g), an in-house synthesis or custom manufacturing route is often superior to control impurity profiles.

Validated Supplier Landscape

The following suppliers have been identified as reliable sources for CAS 391668-61-4.[1] Note: Always request a batch-specific H-NMR and HPLC trace before bulk purchase.

| Supplier | Tier | Typical Purity | Notes |

| Fluorochem | Primary | ≥98% | Reliable UK-based supplier; provides comprehensive SDS. |

| CymitQuimica | Primary | 95-98% | Good availability in Europe; catalog ref 10-F529802. |

| ChemScene | Secondary | >98% | Global distributor; often stocks larger quantities. |

| BenchChem | Aggregator | Various | Useful for price comparison across Asian contract manufacturers. |

Sourcing Decision Matrix

Use the following logic flow to determine your sourcing strategy.

Figure 1: Decision matrix for sourcing N-Boc-4-benzyloxybenzylamine based on project constraints.

Technical Deep Dive: Synthesis Protocols

If "Make" is selected, two primary routes exist. Route B is recommended for high-purity applications because it avoids the formation of di-Boc byproducts common in Route A.

Route A: Direct Protection (Commodity Route)

Starting Material: 4-(Benzyloxy)benzylamine (CAS 4393-09-3)

-

Protocol: React amine with Boc₂O in DCM/Et₃N.

-

Risk: Hard to remove residual starting amine without chromatography; potential for over-reaction to N,N-diBoc species.

Route B: The "Convergent" Route (Recommended)

Starting Material: N-Boc-4-hydroxybenzylamine (CAS 149505-94-2) This route is superior because the precursor is a stable, crystalline solid, and the benzylation step drives the reaction to completion cleanly.

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with N-Boc-4-hydroxybenzylamine (1.0 equiv) and K₂CO₃ (2.0 equiv) in dry DMF (0.5 M concentration).

-

Addition: Cool to 0°C. Add Benzyl Bromide (1.1 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hex:EtOAc 3:1).

-

Workup: Pour into ice water. The product often precipitates as a white solid. Filter and wash with water.[2]

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Figure 2: Recommended synthetic pathway (Route B) ensuring high purity via late-stage benzylation.

Quality Control & Impurity Profiling

When evaluating a supplier's sample or your own synthesized batch, check for these specific impurities:

| Impurity | Origin | Detection Method | Limit (Research) |

| Benzyl Bromide | Unreacted reagent (Route B) | ¹H-NMR (singlet ~4.5 ppm) | < 0.1% |

| N,N-diBoc byproduct | Over-reaction (Route A) | HPLC / LC-MS | < 0.5% |

| Free Phenol | Incomplete reaction | TLC (stains with FeCl₃) | < 1.0% |

Self-Validating Protocol: Dissolve 5 mg of the product in CDCl₃. The methylene protons of the benzyl ether should appear as a sharp singlet around 5.05 ppm , while the methylene protons adjacent to the nitrogen (N-CH₂-Ar) appear as a doublet around 4.25 ppm (coupling with NH). If the doublet at 4.25 ppm is broad or split further, check for rotamers or partial deprotection.

Handling & Safety (SDS Summary)

Based on data from Fluorochem and Sigma-Aldrich.

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Storage: Store at 2–8°C. The compound is stable but hygroscopic. Keep desiccated.

-

Deprotection Warning: When removing the Boc group with TFA/DCM, the benzyl ether is generally stable. However, when removing the Benzyl group via Hydrogenolysis (H₂/Pd-C), the Boc group remains stable. Do not use HBr/AcOH unless you intend to cleave both groups simultaneously.

References

-

CymitQuimica. Safety Data Sheet: tert-Butyl 4-(benzyloxy)benzylcarbamate (CAS 391668-61-4).[2] Retrieved from

-

National Institutes of Health (NIH) PubChem. Compound Summary: tert-Butyl N-(benzyloxy)carbamate (Related Structure Analysis). Retrieved from

-

BenchChem. Synthesis and Applications of N-Boc-benzylamine derivatives. Retrieved from

-

Fluorochem. Product Catalog: 391668-61-4 Specifications.[1][2] Retrieved from

Sources

Technical Guide: Solubility Profile & Purification Strategies for Tert-butyl 4-(benzyloxy)benzylcarbamate

The following technical guide details the solubility profile, solvent selection strategies, and purification protocols for Tert-butyl 4-(benzyloxy)benzylcarbamate . This guide is structured to support process chemists and researchers in optimizing reaction conditions and isolation procedures.

Executive Summary

Tert-butyl 4-(benzyloxy)benzylcarbamate (CAS: 391668-61-4) is a lipophilic, Boc-protected amine intermediate frequently employed in medicinal chemistry for linker synthesis and peptidomimetic design. Its physicochemical behavior is dominated by the hydrophobic benzyl ether and tert-butyl carbamate moieties, resulting in low aqueous solubility and high solubility in polar aprotic and chlorinated solvents.

This guide provides a validated solubility matrix, a thermodynamic rationale for solvent selection, and a self-validating recrystallization protocol to ensure high-purity isolation.

Part 1: Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to solvent selection.

Structural Analysis[1]

-

Core Scaffold: Benzylamine derivative.[1]

-

Lipophilic Domains: The 4-benzyloxy group (aromatic ether) and the tert-butyl group significantly increase

(partition coefficient), rendering the molecule insoluble in water. -

Polar Domain: The carbamate linker (-NH-CO-O-) possesses hydrogen bond donor (NH) and acceptor (C=O, -O-) sites, allowing solubility in hydrogen-bond accepting solvents (e.g., THF, DMSO).

Key Properties

| Property | Value / Description |

| CAS Number | 391668-61-4 |

| Molecular Formula | |

| Molecular Weight | 313.40 g/mol |

| Physical State | White to off-white solid (Needles upon crystallization) |

| Predicted | ~4.2 (High Lipophilicity) |

Part 2: Solubility Matrix & Solvent Selection

The following table categorizes solvents based on interaction capability with the Boc-carbamate and benzyl ether functionalities.

Solubility Profile

Data derived from structural analogue behavior and standard isolation protocols for Boc-benzylamines.

| Solvent Class | Specific Solvents | Solubility Status | Operational Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for reaction media and liquid-liquid extraction. |

| Polar Aprotic | THF, DMF, DMSO, Ethyl Acetate | High | Primary reaction solvents; Ethyl Acetate is excellent for silica gel chromatography. |

| Ethers | Diethyl Ether, TBME, 1,4-Dioxane | Moderate | Critical for Purification. TBME is the "Goldilocks" solvent for recrystallization. |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | High solubility at boiling; moderate-to-low at |

| Alkanes | Hexanes, Heptane, Pentane | Insoluble (Anti-solvent) | Used to precipitate the product from EtOAc or DCM solutions. |

| Aqueous | Water, Brine | Insoluble | Used in work-up to wash away inorganic salts. |

Expert Insight: While DCM is a potent solvent, it is often unsuitable for crystallization because the high solubility prevents saturation even at low temperatures. Conversely, TBME (Tert-butyl methyl ether) is often superior to Diethyl Ether for recrystallization because its higher boiling point (

) allows for a wider temperature gradient during cooling.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.

-

Preparation: Weigh 100 mg of Tert-butyl 4-(benzyloxy)benzylcarbamate into a tared 4 mL vial.

-

Titration: Add the target solvent in

aliquots at -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue until the solid is fully dissolved (solution becomes clear).

-

Calculation:

Protocol B: High-Purity Recrystallization (The TBME Method)

Based on methodologies for similar Boc-protected benzylamines [1].

Objective: Isolate >98% pure crystalline solid from crude reaction mixtures.

Reagents:

-

Crude Tert-butyl 4-(benzyloxy)benzylcarbamate

-

Solvent A: Ethyl Acetate (EtOAc) or TBME

-

Solvent B: Hexanes (Anti-solvent)

Workflow:

-

Dissolution: Dissolve crude solid in the minimum amount of hot EtOAc (

). If using TBME, heat to -

Filtration: If particulate matter remains, perform a hot filtration through a glass frit.

-

Nucleation: Remove from heat. Add Hexanes dropwise until the solution turns slightly turbid (cloud point).

-

Re-solubilization: Add 1-2 drops of EtOAc/TBME to clear the turbidity.

-

Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, move to

(fridge) for 4 hours. -

Collection: Filter the white needles and wash with cold Hexanes.[2]

Part 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying this intermediate based on its solubility profile.

Caption: Decision matrix for purification, highlighting the transition from chromatography to crystallization based on crude purity.

Part 5: Application Context

Impact on Deprotection

Solubility dictates the efficiency of the Boc-deprotection step.

-

Standard Method: 4M HCl in Dioxane or TFA/DCM.

-

Solubility Note: The starting material is soluble in DCM, but the resulting amine salt (4-(benzyloxy)benzylamine trifluoroacetate) is often insoluble in non-polar solvents.

-

Process Tip: By running the deprotection in Diethyl Ether/HCl, the starting material dissolves, but the product precipitates immediately, driving the reaction to completion and simplifying isolation (filtration).

Impact on Hydrogenation

If removing the benzyl ether (OBn

-

Solvent Choice: Methanol or Ethanol is preferred.

-

Reasoning: The compound has moderate solubility in alcohols. However, as the benzyl group is cleaved, the resulting phenol (Tert-butyl 4-hydroxybenzylcarbamate) becomes more polar. Alcohols maintain solubility for both species, preventing catalyst poisoning by precipitation [2].

References

-

Organic Syntheses. (2005). Synthesis of Benzyl Carbamate Derivatives and Purification Strategies. Organic Syntheses, 82, 134.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tert-butyl N-(benzyloxy)carbamate and Derivatives. PubChem.

-

Sigma-Aldrich. (2025). Product Specification: 4-(Boc-amino)benzylamine.[3] Merck KGaA.

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of tert-Butyl (4-(benzyloxy)benzyl)carbamate

[1]

Part 1: Introduction & Scope

This application note details the optimized protocol for the N-tert-butoxycarbonyl (Boc) protection of 4-(benzyloxy)benzylamine . This transformation is a critical step in the synthesis of pharmaceutical intermediates, linkers for antibody-drug conjugates (ADCs), and peptidomimetics.[1]

The resulting carbamate, tert-butyl (4-(benzyloxy)benzyl)carbamate , serves as a stable, lipophilic intermediate that allows for further orthogonal functionalization of the aromatic ring or the benzyl ether moiety.[1]

⚠️ Critical Technical Distinction

Do not confuse the target compound with tert-butyl N-(benzyloxy)carbamate (CAS 79722-21-7). [1][2][3]

-

Target Compound: tert-Butyl (4-(benzyloxy)benzyl)carbamate (Formula: C₁₉H₂₃NO₃ | MW: 313.39). Contains a benzylamine core.[4][5]

-

Common Misidentification: tert-Butyl N-(benzyloxy)carbamate (Formula: C₁₂H₁₇NO₃). Contains a hydroxylamine core (N-O bond).[4][6]

-

Implication: Ensure your starting material is 4-(benzyloxy)benzylamine (often supplied as the HCl salt, CAS 102228-75-3).[1]

Part 2: Reaction Design & Mechanism

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1]

-

Activation: The amine must be unprotonated. If starting with the HCl salt, stoichiometric base (e.g., Et₃N, NaOH) is required to release the free base.[1]

-

Nucleophilic Attack: The lone pair of the nitrogen attacks Boc₂O, forming a tetrahedral intermediate.[1]

-

Elimination: The intermediate collapses, releasing tert-butyl carbonate, which rapidly decomposes into CO₂ and tert-butanol.[1]

Reaction Scheme (Graphviz)

Caption: Mechanistic pathway for the Boc-protection of 4-(benzyloxy)benzylamine.

Part 3: Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[6][7][8] | Role | Grade |

| 4-(Benzyloxy)benzylamine HCl | 249.74 | 1.0 | Substrate | >97% |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | Protecting Group | Reagent Grade |

| Triethylamine (TEA) | 101.19 | 2.5* | Base | Anhydrous |

| Dichloromethane (DCM) | 84.93 | N/A | Solvent | ACS Grade |

| Citric Acid (10% aq) | N/A | N/A | Quench/Wash | Reagent Grade |

*Note: Use 2.5 eq of TEA if starting with HCl salt. If using free amine, 1.1 eq is sufficient.[1]

Part 4: Experimental Protocol (SOP)

Method A: Organic Phase Synthesis (Recommended)

This method is preferred for 4-(benzyloxy)benzylamine due to the lipophilicity of the benzyl ether moiety, ensuring good solubility in DCM.[1]

Step 1: Preparation

-

Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 4-(benzyloxy)benzylamine HCl (1.0 equiv).

-

Add DCM (concentration ~0.2 M, e.g., 5 mL per mmol of substrate).[1]

-

Cool the suspension to 0 °C using an ice bath.

Step 2: Neutralization & Addition

-

Add Triethylamine (TEA) (2.5 equiv) dropwise. The suspension should clear as the free amine is liberated.[1]

-

Stir for 10 minutes at 0 °C.

-

Add Boc₂O (1.1 equiv) either as a solid (in portions) or dissolved in a minimal amount of DCM.

-

Tip: Adding Boc₂O slowly prevents localized exotherms and suppresses dimer formation.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours .

-

Monitor by TLC:

-

Eluent: Hexanes:Ethyl Acetate (3:1).

-

Stain: Ninhydrin (Starting amine turns red/purple) or UV (254 nm).

-

Endpoint: Disappearance of the baseline amine spot and appearance of a higher R_f spot (Product).

-

Step 4: Work-up (The "Self-Validating" Purification)

-

Dilute the reaction mixture with an equal volume of DCM.

-

Wash 1 (Acidic): Wash with 10% Citric Acid (2 x vol).

-

Why? This removes unreacted amine (which stays in water as citrate salt) and excess TEA. The Boc-product remains in DCM.

-

-

Wash 2 (Basic): Wash with Saturated NaHCO₃ (1 x vol).

-

Why? Neutralizes residual acid.[9]

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotovap, <40 °C).

Step 5: Purification

-

The crude product is typically a white to off-white solid.

-

Recrystallization: If purity is <95%, recrystallize from Hexanes/Ethyl Acetate .[1] Heat to dissolve in min. EtOAc, add Hexanes until cloudy, cool to 4 °C.

-

Yield Expectation: 85–95%.

Part 5: Quality Control & Self-Validation[1]

To ensure the protocol was successful, compare your data against these predicted parameters. This creates a self-validating loop where physical data confirms chemical structure.[1]

Predicted NMR Data (400 MHz, CDCl₃)

-

δ 7.30 – 7.45 (m, 5H): Benzyloxy aromatic protons (Multiplet).

-

δ 7.20 (d, J = 8.5 Hz, 2H): Benzyl aromatic protons (AA'BB' system).

-

δ 6.95 (d, J = 8.5 Hz, 2H): Benzyl aromatic protons (adjacent to ether).

-

δ 5.05 (s, 2H): O-CH₂ -Ph (Benzylic ether methylene).[1]

-

δ 4.80 (br s, 1H): NH -Boc (Exchangeable).[1]

-

δ 4.25 (d, J = 5.5 Hz, 2H): N-CH₂ -Ar (Benzylic amine methylene).[1]

-

δ 1.45 (s, 9H): Boc t-Butyl group.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Insufficient base (amine still protonated).[1] | Add 0.5 eq more TEA. Ensure pH > 9. |

| Product is Oily | Residual solvent or Boc₂O.[7] | Dry under high vacuum for 12h. If Boc₂O remains, wash with dilute NH₄OH or run a silica plug.[1] |

| Low Yield | Product lost during acid wash. | Ensure citric acid wash is quick and not too concentrated. Do not use strong acids (HCl) which might deprotect the Boc group.[9] |

Part 6: Workflow Visualization

Caption: Step-by-step decision workflow for the synthesis and purification process.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Boc chemistry conditions).

-

Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane."[1] Journal of Peptide Research, 2001 , 58(3), 338–341.[1] Link (Context for stability and deprotection).

-

Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols."[1] The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380.[1] Link (Mechanistic insights into Boc transfer).

-

PubChem Database. "tert-Butyl N-(benzyloxy)carbamate (CAS 79722-21-7)."[1][4][10] National Center for Biotechnology Information. Accessed Oct 2023. Link (Cited for distinction warning).

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [amp.chemicalbook.com]

- 3. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [amp.chemicalbook.com]

- 4. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-(苄氧基)氨基甲酸叔丁酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Using Tert-butyl 4-(benzyloxy)benzylcarbamate as a pharmaceutical intermediate

Application Note: Orthogonal Deprotection Strategies and Linker Chemistry using Tert-butyl 4-(benzyloxy)benzylcarbamate

Executive Summary

Tert-butyl 4-(benzyloxy)benzylcarbamate (CAS: 105187-57-9) is a high-value bifunctional intermediate used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , peptidomimetics, and tyrosine-kinase inhibitors.[1]

Its structural utility lies in its orthogonal protection scheme :

-

N-terminus: Protected by a tert-butyloxycarbonyl (Boc) group (Acid-labile).[1][2]

-

O-terminus: Phenolic oxygen protected by a Benzyl (Bn) ether (Hydrogenolysis-labile).[1]

This guide provides validated protocols for the selective deprotection of either terminus, enabling researchers to use this molecule as a rigid aromatic linker in heterobifunctional drug design.

Chemical Snapshot & Properties

| Property | Specification |

| Chemical Name | Tert-butyl 4-(benzyloxy)benzylcarbamate |

| CAS Number | 105187-57-9 |

| Molecular Formula | C₁₉H₂₃NO₃ |

| Molecular Weight | 313.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Key Functionality | Orthogonally protected 4-hydroxybenzylamine linker |

Strategic Overview: The Logic of Orthogonality

The power of this intermediate is the ability to selectively expose reactive sites. This allows for "linear synthesis" of complex conjugates without cross-reactivity.[1]

-

Route A (Amine Exposure): Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl yields the free amine while retaining the benzyl ether. This is critical when the phenol must remain protected to prevent side reactions during amide coupling.[1]

-

Route B (Phenol Exposure): Removal of the Benzyl group via catalytic hydrogenolysis yields the free phenol while retaining the Boc-amine.[1] This is essential when alkylating the oxygen to extend a linker chain (e.g., PEGylation).

Pathway Visualization

Figure 1: Divergent synthetic pathways allowing selective functionalization of either the amine or phenol terminus.[1]

Detailed Experimental Protocols

Protocol A: Selective Boc Deprotection (Amine Release)

Use this protocol to generate the free amine for amide coupling or reductive amination.

Reagents:

-

Trifluoroacetic acid (TFA) (Reagent Grade)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of Tert-butyl 4-(benzyloxy)benzylcarbamate in DCM (concentration ~0.1 M).

-

Acidification: Cool the solution to 0°C. Add TFA dropwise until a ratio of 1:4 (TFA:DCM v/v) is reached.

-

Note: The benzyl ether is generally stable to dilute TFA at 0°C–RT, but avoid heating or prolonged exposure to prevent premature cleavage.

-

-

Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material).

-

Quench: Slowly pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Stir until gas evolution ceases (pH > 8).

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation: ¹H NMR should show the disappearance of the tert-butyl singlet (~1.4 ppm).[1]

Protocol B: Selective Benzyl Ether Cleavage (Phenol Release)

Use this protocol to generate the free phenol for etherification or linker attachment.

Reagents:

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (Balloon pressure)

Procedure:

-

Preparation: Dissolve 1.0 equivalent of starting material in MeOH (0.1 M).

-

Catalyst Addition: Under an argon blanket, carefully add 10 wt% Pd/C (10–20% by weight of substrate).

-

Hydrogenation: Purge the vessel with H₂ gas (balloon). Stir vigorously at RT for 4–12 hours.

-

Note: Boc groups are stable to standard hydrogenolysis conditions.[1]

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

-

Concentration: Evaporate the solvent to yield the phenol intermediate.

-

Validation: ¹H NMR should show the loss of aromatic benzyl protons (~7.3–7.4 ppm) and the benzylic CH₂ peak (~5.0 ppm).

Application Note: Synthesis of PROTAC Linkers

In PROTAC design, this molecule serves as a "rigid linker" that connects an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand. The aromatic ring provides structural rigidity, often improving cell permeability compared to flexible PEG chains.

Workflow Logic:

-

Step 1 (Phenol Modification): Use Protocol B to expose the phenol.[1] Perform a Williamson Ether Synthesis with a bromo-alkyl-linker (e.g., Br-PEG-N3) to extend the chain.[1]

-

Step 2 (Amine Coupling): Use Protocol A to expose the amine.[1] Perform an amide coupling with the E3 Ligase Ligand (carboxylic acid derivative).

PROTAC Synthesis Workflow

Figure 2: Step-wise assembly of a PROTAC linker system using the orthogonal reactivity of the scaffold.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Benzyl Removal | Catalyst poisoning (S or N traces).[1] | Use fresh Pd/C; add a drop of acetic acid to the MeOH solution to accelerate hydrogenolysis. |

| Loss of Boc during Hydrogenolysis | Reaction too acidic or high temp.[1] | Ensure neutral conditions; keep temperature < 40°C. Boc is generally stable to H₂/Pd-C. |

| Scavenger Adducts (TFA Step) | tert-butyl cations attacking phenol.[1] | Add cation scavengers (e.g., triethylsilane or water) to the TFA cocktail if the phenol is already exposed. |

| Low Solubility | High crystallinity of intermediate.[1] | Use a co-solvent mixture (DCM/MeOH) for reactions or warm gently (<35°C). |

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Bn orthogonality).

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology, 27(8), 998-1014.

-

BenchChem. (2025).[1][3] The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

-

Enamine. (2023).[1] Building Blocks and Linkers for PROTAC Synthesis.

-

Sigma-Aldrich. (2023). Tert-Butyl N-(benzyloxy)carbamate Product Information.

Sources

Application Notes & Protocols: Tert-butyl 4-(benzyloxy)benzylcarbamate as a Versatile Building Block in Medicinal Chemistry

I. Introduction: The Strategic Advantage of a Doubly-Protected Scaffold

In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route often hinges on the strategic use of protecting groups. Tert-butyl 4-(benzyloxy)benzylcarbamate emerges as a preeminent building block, offering chemists a powerful tool for the controlled, sequential functionalization of a 4-(aminomethyl)phenol scaffold. Its structure is deceptively simple yet synthetically potent, featuring a benzylamine core shielded by two chemically distinct, orthogonally-cleavable protecting groups: a tert-butyloxycarbonyl (Boc) group on the nitrogen and a benzyl (Bn) group on the phenolic oxygen.

This dual-protection strategy is the cornerstone of its utility. It allows for the selective unmasking of either the amine or the phenol, enabling precise modifications at one position while the other remains inert. This guide provides an in-depth exploration of the properties, strategic applications, and detailed protocols for leveraging this versatile building block in drug discovery programs.

II. Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use and safe handling in the laboratory.

| Property | Value |

| Molecular Formula | C₁₉H₂₃NO₃ |

| Molecular Weight | 313.39 g/mol |

| CAS Number | 145513-39-7 |

| Appearance | White to off-white solid |

| Melting Point | 98-102 °C |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol (MeOH). Insoluble in water. |

Storage and Safety:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Recommended storage temperature: 2-8°C under an inert atmosphere.[1]

-

Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. The Core Principle: Orthogonal Deprotection Strategies

The primary value of tert-butyl 4-(benzyloxy)benzylcarbamate lies in the orthogonal nature of its Boc and Bn protecting groups. This allows for a two-dimensional exploration of chemical space from a single starting material. The amine can be deprotected under acidic conditions without affecting the benzyl ether, while the benzyl ether can be cleaved via hydrogenolysis, leaving the Boc carbamate intact.

Figure 1: Orthogonal deprotection pathways of the title compound.

This selective deprotection is the gateway to diverse functionalization. Cleaving the Boc group yields a primary amine ready for acylation, alkylation, or sulfonylation. Alternatively, cleaving the benzyl group exposes a nucleophilic phenol, which can be used for etherification, esterification, or other modifications.

IV. Application Protocols: From Deprotection to Derivatization

The following protocols are designed to be robust and adaptable, providing a foundation for a wide range of synthetic transformations.

Protocol 1: Selective Boc Group Removal and Amine Functionalization

This workflow is fundamental for modifying the nitrogen atom, for instance, to introduce pharmacophoric elements or to use the amine as a linker. The Boc group is readily cleaved under acidic conditions.[2][3]

Figure 2: Workflow for Boc deprotection followed by N-acylation.

A. Detailed Protocol: Boc Deprotection

-

Preparation: Dissolve tert-butyl 4-(benzyloxy)benzylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue, the amine salt, can often be used in the next step without further purification. For isolation, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ solution), and extract the free amine with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

B. Detailed Protocol: N-Acylation with a Carboxylic Acid

This procedure describes a standard peptide-type coupling to form an amide bond.[4][5]

-

Preparation: To a solution of the crude 4-(benzyloxy)benzylamine salt (1.0 eq) from the previous step in anhydrous DCM or DMF, add the desired carboxylic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the salt and facilitate the coupling.

-

Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

Protocol 2: Selective Benzyl Group Removal and Phenol Functionalization

This pathway is employed when modifications to the phenolic oxygen are desired. Catalytic hydrogenolysis is the most common and effective method for cleaving the benzyl ether without disturbing the Boc-protected amine.[2]

Figure 3: Workflow for Benzyl deprotection followed by O-alkylation.

A. Detailed Protocol: Catalytic Hydrogenolysis

-

Preparation: In a flask suitable for hydrogenation, dissolve tert-butyl 4-(benzyloxy)benzylcarbamate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously under the H₂ atmosphere (balloon pressure) at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting tert-butyl 4-hydroxybenzylcarbamate is often of sufficient purity to be used directly in the next step.

V. Case Study: Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

This building block has been effectively utilized in the synthesis of novel antimycobacterial agents.[6] In this example, the Boc-protected amine is first deprotected and then reacted with a 4-chloroquinoline scaffold via nucleophilic aromatic substitution. This highlights the utility of the amine as a key nucleophilic handle.

Figure 4: Synthetic route to antimycobacterial quinolines.

This synthetic route demonstrates a practical application where the benzyl group is retained in the final structure as a bulky, lipophilic moiety, while the amine, unmasked from its Boc protection, serves as the crucial point of attachment to the core heterocyclic scaffold.[6]

VI. Conclusion

Tert-butyl 4-(benzyloxy)benzylcarbamate is a quintessential building block for modern medicinal chemistry. Its pre-installed, orthogonal protecting groups provide a reliable and flexible platform for constructing complex molecular architectures. By enabling selective functionalization of either the amine or the phenol, it allows for the systematic and efficient exploration of structure-activity relationships (SAR), accelerating the journey from a synthetic intermediate to a potential drug candidate. The protocols and strategies outlined in this guide serve as a comprehensive resource for researchers looking to incorporate this versatile scaffold into their discovery programs.

VII. References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2568. Available at: [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

-

Späth, J., & König, B. (2010). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2642. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1334–1346. Available at: [Link]

-

MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

-

National Institutes of Health. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Available at: [Link]

-

Arote, R. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23837. Available at: [Link]

-

National Institutes of Health. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Available at: [Link]

-

ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

-

Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available at:

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

Sources

- 1. 187283-17-6|tert-Butyl 4-(bromomethyl)benzylcarbamate|BLD Pharm [bldpharm.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of N-Boc-4-(benzyloxy)benzylamine

Welcome to the technical support guide for the purification of N-Boc-4-(benzyloxy)benzylamine. This document provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the chemical reasoning behind each step, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Question 1: What is a good starting solvent system for the recrystallization of N-Boc-4-(benzyloxy)benzylamine, and why?

Answer:

Selecting an appropriate solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but completely at or near its boiling point.[1] For N-Boc-4-(benzyloxy)benzylamine, its structure—comprising two bulky, nonpolar benzyl and Boc groups—dictates its solubility. The molecule is predominantly hydrophobic, with limited polarity contributed by the ether and carbamate functionalities.[2][3]

Therefore, a good starting point is a two-solvent system consisting of a moderately polar or nonpolar solvent in which the compound is soluble, and a nonpolar "anti-solvent" in which it is poorly soluble.

Recommended Starting Systems:

-

Toluene / Hexanes: Toluene's aromatic character will effectively dissolve the benzyl groups at elevated temperatures, while the addition of hexanes as an anti-solvent will induce crystallization upon cooling.

-

Ethyl Acetate / Hexanes: Ethyl acetate is a moderately polar solvent that can often dissolve Boc-protected amines when hot. Hexanes serve as an excellent anti-solvent. This combination is widely used for compounds of similar polarity.

-

Ethanol / Water: While the compound is largely hydrophobic, the ether and carbamate groups may allow for sufficient solubility in hot ethanol. The slow addition of water as an anti-solvent can then effectively induce crystallization.[4]

The choice depends on the impurities you are trying to remove. A solvent system should ideally dissolve the desired product when hot but keep impurities either completely dissolved or completely insoluble throughout the process.

Question 2: My compound is "oiling out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common and frustrating problem in recrystallization. It occurs when the saturated solution cools to a point where the compound's solubility limit is exceeded, but the temperature is still above the melting point of the solid form in that solvent mixture. This is often exacerbated by the presence of impurities, which can depress the melting point.

Causality & Troubleshooting Workflow:

The primary cause is that the solubility of your compound in the chosen solvent system is too high, or the cooling process is too rapid.

// Node Definitions start [label="Problem: Compound is 'Oiling Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Is the boiling point of the solvent\nhigher than the compound's melting point?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_cooling [label="Was the solution cooled too rapidly\n(e.g., plunged directly into an ice bath)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="Is the solution too concentrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_high_bp [label="Action: Choose a lower-boiling solvent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_slow_cool [label="Action: Re-heat to dissolve.\nAllow to cool slowly to room temperature first,\nthen move to a cold bath.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_dilute [label="Action: Add more of the 'good' solvent\nto the hot solution and re-cool slowly.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_triturate [label="Action: If oil persists, decant solvent, add\na nonpolar solvent (e.g., hexanes), and\nscratch/sonicate to induce solidification (trituration).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> check_solubility; check_solubility -> sol_high_bp [label="Yes"]; check_solubility -> check_cooling [label="No"]; check_cooling -> sol_slow_cool [label="Yes"]; check_cooling -> check_concentration [label="No"]; check_concentration -> sol_dilute [label="Yes"]; check_concentration -> sol_triturate [label="No / Unsure"]; } ` Caption: Troubleshooting workflow for "oiling out".

Detailed Steps to Resolve Oiling Out:

-

Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary ("good") solvent to decrease the overall concentration.

-

Slow Cooling is Crucial: Allow the flask to cool slowly on the benchtop, insulated if necessary. Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling.

-

Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[1]

-

Consider Trituration: If oiling is persistent, it may be due to stubborn impurities. In this case, it is often better to isolate the oil, remove the solvent, and then perform trituration. This involves repeatedly washing and stirring the oil with a solvent in which the desired compound is insoluble (like cold hexanes or diethyl ether), which can often induce solidification.[4]

Question 3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

A failure to crystallize upon cooling typically points to one of two issues: the solution is too dilute (undersaturated), or there is a kinetic barrier to nucleation (the initial formation of crystals).

Troubleshooting Protocol for No Crystal Formation:

-

Reduce Solvent Volume: The most common reason is using too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again slowly.

-

Induce Nucleation:

-

Seed Crystals: As mentioned previously, adding a tiny crystal of the pure compound is the most effective method.[1]

-

Scratching: Use a glass rod to scratch the flask below the solvent line.

-

-

Increase the Anti-Solvent Ratio: If using a two-solvent system, your solution may be undersaturated. While stirring at room temperature, slowly add more of the anti-solvent (e.g., hexanes) dropwise until a persistent cloudiness (incipient precipitation) is observed. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to cool slowly.

-

Refrigerate: If crystals do not form at room temperature, place the sealed flask in a refrigerator (4 °C) for an extended period (12-24 hours). This slow cooling can promote the formation of larger, purer crystals.

Question 4: My recrystallized N-Boc-4-(benzyloxy)benzylamine is still impure according to TLC/NMR. What are the likely impurities and how can I remove them?

Answer:

Persistent impurities after recrystallization suggest that their solubility profile is very similar to your target compound in the chosen solvent system. The most common impurities arise from the synthesis itself.

Potential Impurities and Removal Strategies:

| Impurity | Source | Removal Strategy |

| Di-tert-butyl dicarbonate (Boc)₂O | Excess reagent from the Boc-protection step.[5] | (Boc)₂O is a nonpolar liquid. A recrystallization from a system like Toluene/Hexanes or EtOAc/Hexanes is highly effective. Alternatively, a pre-purification trituration with cold hexanes can remove much of it. |

| 4-(Benzyloxy)benzylamine | Unreacted starting material. | The starting amine is more polar than the N-Boc product due to the free -NH₂ group. A dilute acid wash (e.g., 1M HCl) of the crude product dissolved in an organic solvent (like EtOAc) before recrystallization can remove this basic impurity. |

| 4-Hydroxybenzylamine derivatives | Incomplete benzylation of the starting phenol or debenzylation during synthesis/workup.[6] | These phenolic impurities are acidic and can be removed with a dilute base wash (e.g., 1M NaOH) prior to recrystallization. |

| (tert-Butoxycarbonyl)₂O | A byproduct of (Boc)₂O decomposition. | Similar polarity to (Boc)₂O and is effectively removed by recrystallization from a nonpolar solvent system. |

Self-Validating Purification Workflow:

// Node Definitions crude [label="Crude N-Boc-4-(benzyloxy)benzylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Analyze by TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="Starting Amine\nPresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_boc [label="Nonpolar Impurities\n(e.g., Boc₂O) Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

acid_wash [label="Perform Dilute Acid Wash\n(e.g., 1M HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; triturate [label="Triturate with Cold Hexanes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallize from\nOptimal Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Connections crude -> tlc; tlc -> check_sm; check_sm -> acid_wash [label="Yes"]; check_sm -> check_boc [label="No"]; acid_wash -> check_boc; check_boc -> triturate [label="Yes"]; check_boc -> recrystallize [label="No"]; triturate -> recrystallize; recrystallize -> final_product; } ` Caption: Pre-recrystallization purification workflow.

Experimental Protocols

Protocol 1: Small-Scale Solvent System Screening

Objective: To efficiently identify the best solvent or solvent pair for recrystallization.

Methodology:

-

Place approximately 20-30 mg of your crude N-Boc-4-(benzyloxy)benzylamine into several small test tubes.

-

To each tube, add a different potential solvent (e.g., Toluene, Ethyl Acetate, Ethanol, Isopropanol) dropwise at room temperature, swirling after each drop.

-

Identify solvents that do not dissolve the compound at room temperature. These are potential primary solvents.

-

Take the tubes from step 3 and heat them gently in a water or sand bath. Add more of the same solvent dropwise until the solid just dissolves.

-

Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath for 15-20 minutes.

-

Observe: The best solvent is one that shows poor solubility at room temperature but complete solubility when hot, and yields a large amount of crystalline solid upon cooling.

-

For Solvent Pairs: Take a solvent that dissolves the compound readily at room temperature (like Dichloromethane or THF). Add a potential anti-solvent (like Hexanes or Pentane) dropwise until the solution becomes cloudy. This indicates a potentially effective solvent pair.

Protocol 2: Full Recrystallization using Toluene/Hexanes

Objective: To purify crude N-Boc-4-(benzyloxy)benzylamine on a larger scale.

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill it about halfway). Add the minimum amount of hot toluene required to fully dissolve the solid. It is crucial to add the solvent in small portions to the heated mixture to avoid using an excess.[1]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this period to encourage the growth of larger crystals.

-

Induce Precipitation: Once at room temperature, slowly add hexanes dropwise while swirling until the solution becomes faintly turbid.

-

Complete Crystallization: Allow the flask to stand at room temperature for 30 minutes, then place it in an ice bath for at least 1 hour to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexanes to remove any remaining soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy (NMR) to confirm purity.

References

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

- SHANDONG JINCHENG KERUI CHEMICAL CO LTD. (2021). Crystallization method of Boc-amino acid. CN112661672A. Google Patents.

- Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.

- Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.

- ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC.

- BOC Sciences. (n.d.). Recrystallization Techniques.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- BenchChem. (n.d.). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.

- Pellos Group. (n.d.). Benzylamine is an organic compound with the chemical formula.

- Chem 21. (2009). Experiment 9 — Recrystallization.

- Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.

- ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Request PDF.

Sources

Technical Support Center: Purification of Tert-butyl 4-(benzyloxy)benzylcarbamate

Welcome to the dedicated technical support guide for the purification of Tert-butyl 4-(benzyloxy)benzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this crucial intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems you might encounter during the purification of crude Tert-butyl 4-(benzyloxy)benzylcarbamate.

Question 1: My crude product is a sticky oil instead of a solid. How can I crystallize it effectively?

This is a frequent issue, often caused by residual solvents or the presence of impurities that inhibit crystallization.

Answer:

The transition from a crude oil to a crystalline solid is a critical step for obtaining high-purity Tert-butyl 4-(benzyloxy)benzylcarbamate. The oily nature is typically due to the presence of unreacted starting materials, byproducts, or residual solvents like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) which can act as crystallization inhibitors.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: The first step is to choose an appropriate solvent system. A common and effective method is to use a binary solvent system, such as ethyl acetate and hexane. Ethyl acetate will dissolve your compound, while hexane will act as an anti-solvent to induce precipitation.

-

Dissolution: Dissolve the crude oil in a minimal amount of hot ethyl acetate. Heating is crucial as it increases the solubility of your target compound.

-

Inducing Crystallization: Slowly add hexane to the hot solution with vigorous stirring until you observe persistent cloudiness. This indicates that the solution is reaching saturation.

-

Cooling and Precipitation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8 °C) for several hours, or preferably overnight, to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified solid under vacuum to remove all traces of solvent.

Causality: The principle behind this technique is the difference in solubility of the desired compound and the impurities in the chosen solvent system at different temperatures. Your target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should remain in solution.[1]

Expert Tip: If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.

Question 2: After purification, my NMR analysis still shows the presence of the starting material, 4-(benzyloxy)benzylamine. What is the best way to remove it?

Residual 4-(benzyloxy)benzylamine is a common impurity due to incomplete reaction. Its basic nature allows for a straightforward removal process.

Answer:

The presence of the starting amine is a clear indication of an incomplete reaction. Due to its basic nature, an acid wash (liquid-liquid extraction) is a highly effective method for its removal.[1][2][3]

Workflow for Amine Impurity Removal:

Caption: Liquid-Liquid Extraction Workflow for Amine Removal.

Detailed Protocol:

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acid Wash: Transfer the solution to a separatory funnel and wash it twice with a 1M aqueous solution of hydrochloric acid (HCl). The basic amine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.[1][4]

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]

-

Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Trustworthiness: This protocol is a self-validating system. After the acid wash, the amine impurity should be completely removed. A subsequent TLC or ¹H NMR analysis of the organic layer will confirm the absence of the starting material.

Question 3: My main impurity is the di-acylated byproduct. How can I separate this from my desired product?

The formation of a di-acylated byproduct, although less common, can occur. Its non-polar nature relative to the desired product makes column chromatography the ideal separation method.

Answer:

The di-acylated byproduct is more non-polar than your desired carbamate. This difference in polarity is the key to their separation using silica gel column chromatography.

Column Chromatography Protocol:

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |

| Mobile Phase | Hexane:Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. |

| Elution Order | 1. Di-acylated byproduct2. Tert-butyl 4-(benzyloxy)benzylcarbamate | The less polar byproduct will elute first, followed by the more polar desired product. |

Step-by-Step Guide:

-

Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the prepared column. This "dry loading" technique often results in better separation.

-

Elution: Begin eluting the column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc).

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute your desired product.

-

Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure Tert-butyl 4-(benzyloxy)benzylcarbamate?

A1: Pure Tert-butyl 4-(benzyloxy)benzylcarbamate should be a white to off-white solid. Its reported melting point is typically in the range of 45-47 °C.[6][7] A broad melting range or a lower melting point is indicative of impurities.[8]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of your compound and help identify and quantify any proton-bearing impurities.[9]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting trace impurities and confirms the molecular weight of your product.[9][10]

-

TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of multiple components in your sample. A single spot on the TLC plate (in multiple solvent systems) is a good indication of purity.[8][10]

Q3: Can I use a different solvent system for recrystallization?

A3: Yes, other solvent systems can be effective. The key is to find a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Some alternatives include isopropanol/water or toluene/hexane. It is always best to perform small-scale solubility tests before attempting a large-scale recrystallization.

Q4: What are the storage recommendations for the purified product?

A4: Tert-butyl 4-(benzyloxy)benzylcarbamate is relatively stable. However, to prevent potential degradation over time, it is best to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8 °C is recommended.[11]

References

- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.

- Wikipedia. (n.d.). Liquid–liquid extraction.

- Columbia University. (n.d.). solid-liquid extraction.

- Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25).

- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

- Chemistry LibreTexts. (2021, March 5).

- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?

- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ...

- Sigma-Aldrich. (n.d.). tert-Butyl N-(benzyloxy)

- Chem-Impex. (n.d.). tert-Butyl N-(benzyloxy)

- Google Patents. (n.d.).

- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.

- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

- PMC - NIH. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)

- ChemicalBook. (2019, November 29). tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)